molecular formula C24H19N3O4 B7713580 N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide

Cat. No. B7713580
M. Wt: 413.4 g/mol
InChI Key: DNBPIPULVWMDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HQNO is a nitroaromatic compound that has been shown to exhibit antibacterial, antifungal, and antiprotozoal activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to inhibit the activity of the bacterial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately resulting in bacterial cell death.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to induce the expression of bacterial virulence factors, such as biofilm formation and toxin production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to modulate the immune response, leading to increased inflammation and cytokine production.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has a number of advantages for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a synthetic compound that can be easily synthesized in the lab, allowing for large-scale production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide also has some limitations for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a toxic compound that can be harmful to both humans and the environment, and appropriate safety precautions must be taken when handling N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.

Future Directions

There are a number of future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One area of research is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. Another area of research is the investigation of the role of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in bacterial virulence and pathogenesis. Additionally, there is interest in the use of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide as a tool for studying bacterial respiration and metabolism. Finally, there is potential for the development of new antiprotozoal agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multistep process starting from 2-hydroxyquinoline. The synthesis involves the nitration of 2-hydroxyquinoline to form 2-nitroquinoline, which is then reacted with m-toluidine to form N-(m-tolyl)-2-nitroquinoline. The final step involves the reaction of N-(m-tolyl)-2-nitroquinoline with benzoyl chloride to form N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its unique properties. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to exhibit antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have antiprotozoal activity against Plasmodium falciparum, the parasite responsible for causing malaria.

properties

IUPAC Name

N-(3-methylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-16-6-4-9-20(12-16)26(24(29)18-8-5-10-21(14-18)27(30)31)15-19-13-17-7-2-3-11-22(17)25-23(19)28/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBPIPULVWMDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide

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